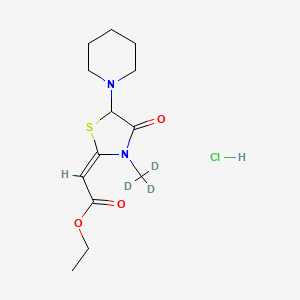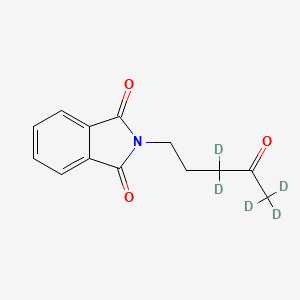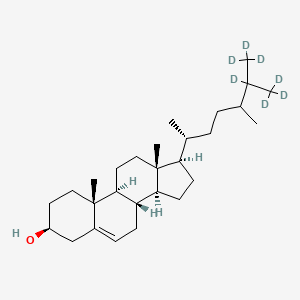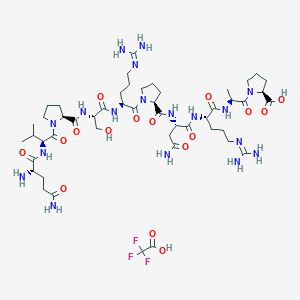
Dynamin inhibitory peptide (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dynamin inhibitory peptide (trifluoroacetic acid) is a compound known for its ability to inhibit the activity of dynamin, a GTPase protein essential for membrane fission during clathrin-mediated endocytosis in eukaryotic cells . This peptide is used extensively in scientific research to study the role of dynamin in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dynamin inhibitory peptide (trifluoroacetic acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are coupled to the resin using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid.
Industrial Production Methods
Industrial production of dynamin inhibitory peptide (trifluoroacetic acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Dynamin inhibitory peptide (trifluoroacetic acid) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: Trifluoroacetic acid
Cleavage Reagents: Trifluoroacetic acid, water, scavengers
Major Products
The major product of these reactions is the dynamin inhibitory peptide (trifluoroacetic acid) itself, which is then purified and used in various research applications.
科学的研究の応用
Dynamin inhibitory peptide (trifluoroacetic acid) is widely used in scientific research, particularly in the fields of:
Biology: To study the role of dynamin in endocytosis and other cellular processes.
Medicine: To investigate the potential therapeutic applications of dynamin inhibition in diseases such as cancer and neurodegenerative disorders.
Chemistry: To explore the biochemical pathways involving dynamin and its interactions with other proteins
作用機序
Dynamin inhibitory peptide (trifluoroacetic acid) exerts its effects by competitively blocking the binding of dynamin to amphiphysin, a protein involved in endocytosis. This inhibition prevents the formation of clathrin-coated vesicles, thereby disrupting endocytosis . The molecular targets and pathways involved include the GTPase activity of dynamin and its interactions with other proteins in the endocytic pathway .
類似化合物との比較
Similar Compounds
Dynasore: Another dynamin inhibitor that rapidly and reversibly inhibits dynamin activity.
Dyngo 4a: A chemical inhibitor of dynamin used to study the clathrin-mediated endocytic pathway.
Dynole: Another dynamin inhibitor used in research to explore dynamin’s role in cellular processes.
Uniqueness
Dynamin inhibitory peptide (trifluoroacetic acid) is unique in its specific peptide-based structure, which allows for targeted inhibition of dynamin. Unlike small molecule inhibitors like dynasore, dyngo 4a, and dynole, this peptide provides a more precise tool for studying dynamin’s role in cellular processes .
特性
分子式 |
C49H81F3N18O16 |
|---|---|
分子量 |
1235.3 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H80N18O14.C2HF3O2/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79;3-2(4,5)1(6)7/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-;/m0./s1 |
InChIキー |
CBIDQOUUGLATRS-IIPUNKIYSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


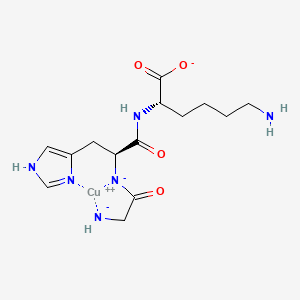
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
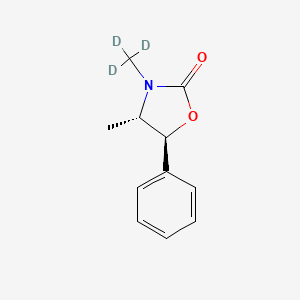

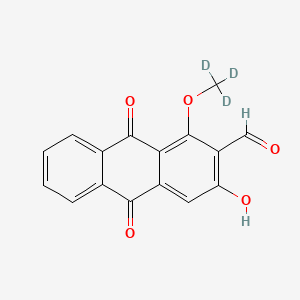

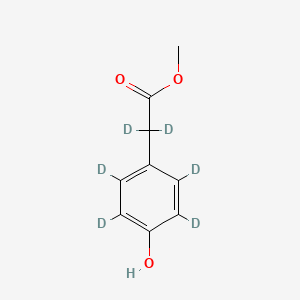
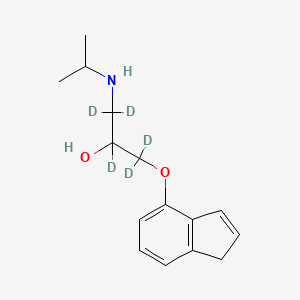

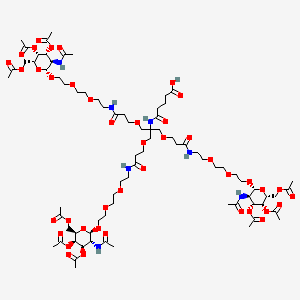
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
